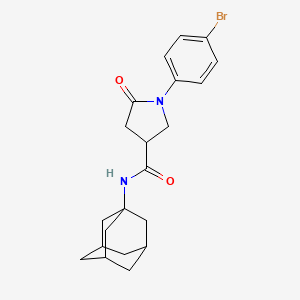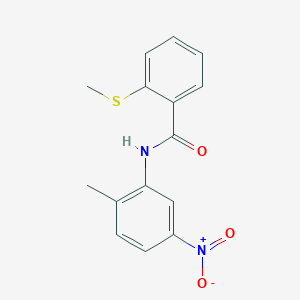![molecular formula C14H28N2 B4982352 N-(2-bicyclo[2.2.1]heptanyl)-N',N',2,2-tetramethylpropane-1,3-diamine](/img/structure/B4982352.png)
N-(2-bicyclo[2.2.1]heptanyl)-N',N',2,2-tetramethylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its rigid framework, which imparts distinct chemical and physical properties. The bicyclo[2.2.1]heptane moiety is a common structural motif in various bioactive molecules, making this compound of significant interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine typically involves multiple steps, starting from readily available precursors. One common approach is the [4 + 2] cycloaddition reaction, which allows for the construction of the bicyclo[2.2.1]heptane core under mild conditions . This reaction is often catalyzed by organocatalysts, which facilitate the formation of the desired product with high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable synthetic routes that prioritize efficiency and yield. Photochemical methods, such as [2 + 2] cycloaddition, are employed to generate the bicyclic core . These methods are advantageous due to their operational simplicity and the ability to produce large quantities of the compound.
化学反応の分析
Types of Reactions: N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The rigid bicyclic structure influences the reactivity of the compound, often leading to regioselective and stereoselective outcomes.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, its rigid structure makes it a valuable scaffold for drug design, particularly in the development of enzyme inhibitors and receptor antagonists . Industrially, the compound is used in the production of polymers and advanced materials due to its stability and unique properties.
作用機序
The mechanism by which N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine exerts its effects is closely related to its molecular structure. The bicyclic core provides a rigid framework that can interact with specific molecular targets, such as enzymes or receptors. These interactions often involve hydrogen bonding, hydrophobic interactions, and steric effects, which collectively contribute to the compound’s biological activity .
類似化合物との比較
Similar Compounds: Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as N,N’-diarylsquaramides and bicyclo[2.2.1]heptane-1-carboxylates . These compounds share the bicyclic core but differ in their functional groups and overall reactivity.
Uniqueness: What sets N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine apart is its specific combination of the bicyclic core with the tetramethylpropane-1,3-diamine moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications .
特性
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-N',N',2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-14(2,10-16(3)4)9-15-13-8-11-5-6-12(13)7-11/h11-13,15H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHRBWQKUXXMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CC2CCC1C2)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(4-chlorophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione](/img/structure/B4982269.png)

![(5Z)-5-(furan-2-ylmethylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)
![8-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-5-nitroquinoline](/img/structure/B4982301.png)

![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4982317.png)
![1-methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4982324.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982326.png)
![(1R*,3S*,6R*,8S*)-4-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B4982327.png)
![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-nitrobenzamide](/img/structure/B4982333.png)

![1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4982348.png)
![methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate](/img/structure/B4982359.png)
![N-[4-methyl-5-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide](/img/structure/B4982361.png)
